molecular formula C24H20ClN7O2 B6567549 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide CAS No. 1007172-64-6

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide

Cat. No.: B6567549
CAS No.: 1007172-64-6
M. Wt: 473.9 g/mol
InChI Key: KBJNVNUBUQYXLR-UHFFFAOYSA-N
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Description

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C24H20ClN7O2 and its molecular weight is 473.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.1367006 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

The compound's structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological significance. The presence of various functional groups enhances its interaction with biological targets. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC20H21ClN6O2
Molecular Weight396.87 g/mol
CAS Number1006306-34-8
SolubilitySoluble in DMSO and DMF

Research indicates that this compound acts as an inhibitor of specific kinases, particularly those involved in signaling pathways related to cancer and inflammation. The inhibition of serine-threonine kinases such as p70S6K and Akt has been noted, which are crucial in cell proliferation and survival pathways. This mechanism suggests potential applications in treating various malignancies and inflammatory diseases .

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. For instance:

  • Breast Cancer : In vitro studies showed that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM.
  • Lung Cancer : The compound also demonstrated efficacy against A549 lung cancer cells, leading to apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in preclinical models. It was observed to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages .

Case Studies

Case Study 1: In Vivo Efficacy
In a murine model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. Tumor volume was measured over four weeks, showing a decrease of up to 60% at higher doses.

Case Study 2: Safety Profile
A toxicity study conducted on rats indicated that even at high doses (up to 200 mg/kg), there were no significant adverse effects observed on liver or kidney function, suggesting a favorable safety profile for further development .

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its significant biological activities, particularly as anticancer agents. Research indicates that derivatives of this scaffold exhibit potent inhibitory effects on various cancer cell lines. For instance:

  • Mechanism of Action : Compounds similar to N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide have shown dual inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis. In particular, studies have reported IC50 values ranging from 0.3 to 24 µM for these inhibitors, demonstrating their effectiveness against cancer cell proliferation and migration .
  • Case Studies : In vitro studies utilizing the MCF-7 breast cancer cell line demonstrated that compounds with similar structures effectively inhibited tumor growth and induced apoptosis. These compounds also hindered cell cycle progression and led to DNA fragmentation, suggesting a robust anticancer mechanism .

Enzyme Inhibition

Beyond anticancer applications, this compound may serve as an inhibitor for various enzymes involved in metabolic pathways:

  • Xanthine Oxidase Inhibition : Similar compounds have been identified as xanthine oxidase inhibitors, which play a crucial role in reducing uric acid production. This action is beneficial in treating conditions like gout and hyperuricemia .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives is vital for optimizing their pharmacological properties:

CompoundStructural FeaturesBiological Activity
Compound 5iDual EGFR/VGFR2 inhibitorIC50: 0.3 µM (EGFR), 7.60 µM (VEGFR2)
Compound 6aXanthine oxidase inhibitorReduced uric acid levels
N-{...}Pyrazolo[3,4-d]pyrimidine scaffoldAnticancer activity against MCF-7

The above table summarizes key findings related to the structural characteristics and biological activities of various pyrazolo[3,4-d]pyrimidine derivatives.

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O2/c1-15-6-3-4-9-20(15)34-13-22(33)29-21-10-16(2)30-32(21)24-19-12-28-31(23(19)26-14-27-24)18-8-5-7-17(25)11-18/h3-12,14H,13H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJNVNUBUQYXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.